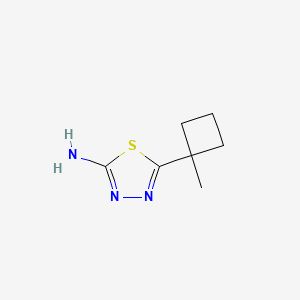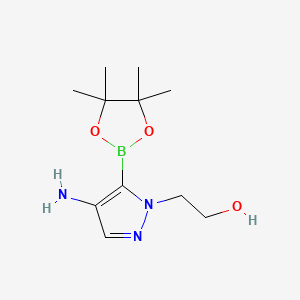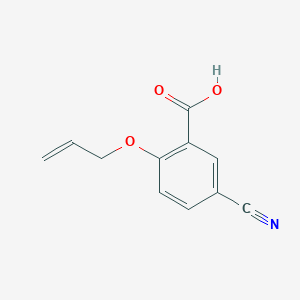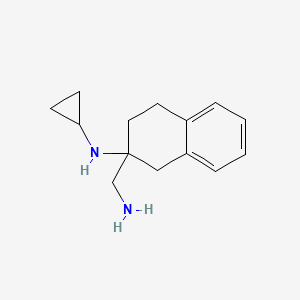
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine is an organic compound that features a naphthalene ring system with an aminomethyl group and a cyclopropyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene ring system, followed by the introduction of the aminomethyl group and the cyclopropyl group through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine include other aminomethyl-substituted naphthalenes and cyclopropyl-containing compounds. Examples include:
- 2-(aminomethyl)-naphthalene
- N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C14H20N2/c15-10-14(16-13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,16H,5-10,15H2 |
InChIキー |
FHWBQYAXLGLHDT-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2(CCC3=CC=CC=C3C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


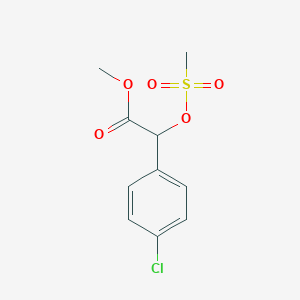
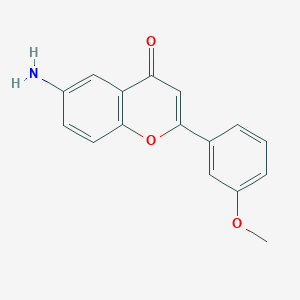

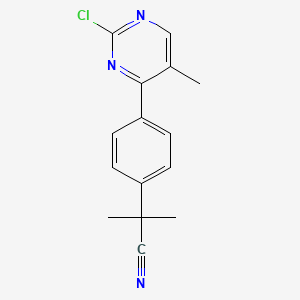
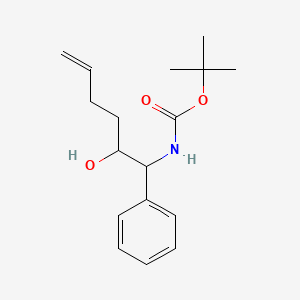
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
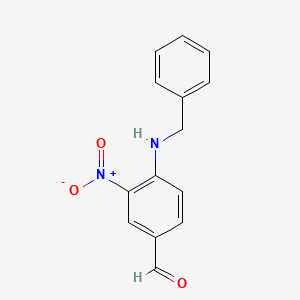
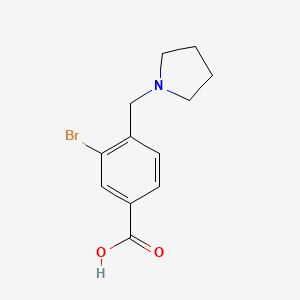
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)

